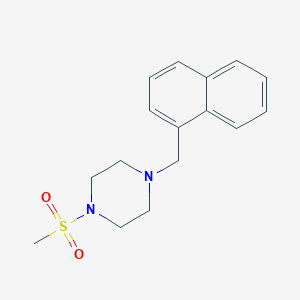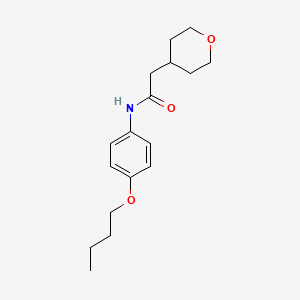
5-(4-fluorobenzylidene)-1-(1-naphthyl)-2,4,6(1H,3H,5H)-pyrimidinetrione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(4-fluorobenzylidene)-1-(1-naphthyl)-2,4,6(1H,3H,5H)-pyrimidinetrione, commonly known as FBNP, is a pyrimidine derivative that has gained significant attention in the scientific research community due to its potential applications in various fields. FBNP has been studied extensively for its unique properties, including its mechanism of action, biochemical and physiological effects, and advantages and limitations in lab experiments.
科学研究应用
FBNP has been studied extensively for its potential applications in various fields. One of the most promising applications of FBNP is in the field of organic electronics. FBNP has been shown to exhibit excellent properties as an organic semiconductor, including high charge carrier mobility and good stability. These properties make FBNP a potential candidate for use in various electronic devices, including organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs).
作用机制
The mechanism of action of FBNP is not fully understood, but it is believed to involve the inhibition of certain enzymes and receptors in the body. FBNP has been shown to inhibit the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. This inhibition leads to an increase in the levels of acetylcholine in the brain, which can improve cognitive function. FBNP has also been shown to bind to certain receptors in the body, including the serotonin transporter and the dopamine transporter. This binding can lead to the modulation of neurotransmitter levels in the brain, which can affect mood and behavior.
Biochemical and Physiological Effects
FBNP has been shown to have various biochemical and physiological effects in the body. One of the most significant effects of FBNP is its ability to improve cognitive function. Studies have shown that FBNP can enhance learning and memory in animal models, which suggests that it may have potential applications in the treatment of cognitive disorders such as Alzheimer's disease. FBNP has also been shown to have potential anti-inflammatory and antioxidant properties, which could make it a potential candidate for the treatment of various inflammatory and oxidative stress-related diseases.
实验室实验的优点和局限性
FBNP has several advantages and limitations for lab experiments. One of the main advantages of FBNP is its ease of synthesis and purification, which makes it a readily available compound for research purposes. FBNP is also relatively stable and can be stored for extended periods without significant degradation. However, FBNP has some limitations as well. One of the main limitations is its low solubility in water, which can make it difficult to work with in aqueous environments. FBNP also has limited bioavailability, which can make it challenging to study its effects in vivo.
未来方向
There are several future directions for the study of FBNP. One of the most promising directions is the development of FBNP-based organic electronic devices. FBNP has shown excellent properties as an organic semiconductor, and further research in this area could lead to the development of more efficient and stable electronic devices. Another future direction is the study of FBNP's potential applications in the treatment of cognitive disorders. FBNP has shown promising results in animal models, and further research could lead to the development of new treatments for cognitive disorders such as Alzheimer's disease. Finally, the study of FBNP's anti-inflammatory and antioxidant properties could lead to the development of new treatments for various inflammatory and oxidative stress-related diseases.
合成方法
FBNP can be synthesized using a simple and efficient method. The synthesis involves the reaction of 4-fluorobenzaldehyde and 1-naphthylamine in the presence of acetic acid and glacial acetic acid. The reaction mixture is then heated under reflux conditions for several hours, and the resulting product is purified through recrystallization. The purity of the synthesized FBNP can be confirmed through various analytical techniques, including nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC).
属性
IUPAC Name |
(5Z)-5-[(4-fluorophenyl)methylidene]-1-naphthalen-1-yl-1,3-diazinane-2,4,6-trione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H13FN2O3/c22-15-10-8-13(9-11-15)12-17-19(25)23-21(27)24(20(17)26)18-7-3-5-14-4-1-2-6-16(14)18/h1-12H,(H,23,25,27)/b17-12- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPJLEXXPSVXDOZ-ATVHPVEESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2N3C(=O)C(=CC4=CC=C(C=C4)F)C(=O)NC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C=CC=C2N3C(=O)/C(=C\C4=CC=C(C=C4)F)/C(=O)NC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H13FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-{2-[2-(4-bromophenoxy)ethoxy]ethyl}-1-butanamine oxalate](/img/structure/B5150559.png)

![2-[6-bromo-2-(4-methoxyphenyl)-4-phenyl-3(4H)-quinazolinyl]acetohydrazide](/img/structure/B5150578.png)
![methyl [6-bromo-4-phenyl-2-(3,4,5-trimethoxyphenyl)-3(4H)-quinazolinyl]acetate](/img/structure/B5150580.png)
![1-[(4-bromo-5-methyl-3-nitro-1H-pyrazol-1-yl)acetyl]-2-methylpiperidine](/img/structure/B5150581.png)
![1-(4-methoxyphenyl)-2-(4-nitrophenyl)-2-[(1-phenyl-1H-tetrazol-5-yl)thio]ethanone](/img/structure/B5150586.png)


![(2-methoxyphenyl)[4-(trifluoromethyl)benzyl]amine](/img/structure/B5150601.png)

![1-[2-fluoro-5-(4-morpholinylsulfonyl)benzoyl]-4-piperidinecarboxylic acid](/img/structure/B5150640.png)
![10-(3-chlorophenyl)-7,7-dimethyl-7,8,10,10a-tetrahydro-6H-indeno[1,2-b]quinoline-9,11-dione](/img/structure/B5150651.png)
![N-(3-methoxyphenyl)-15-methyltetracyclo[6.6.2.0~2,7~.0~9,14~]hexadeca-2,4,6,9,11,13-hexaene-15-carboxamide](/img/structure/B5150658.png)
